3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using microwave irradiation or specific catalysts .
Chemical Reactions Analysis
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde has numerous scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and biologically active compounds.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: They exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives often act as receptor agonists or antagonists, modulating signaling pathways in cells . For example, they can bind to receptors in the immune system, influencing the production of cytokines and other signaling molecules .
Comparison with Similar Compounds
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in plant hormone synthesis and immune modulation.
1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde: Used in antimicrobial applications.
Indole-3-acetic acid: A plant hormone involved in growth and development. The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and biological activity.
Properties
CAS No. |
83824-11-7 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-ethyl-2-phenylindole-1-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-2-14-15-10-6-7-11-16(15)18(12-19)17(14)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
PUEHYBQAOIKIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=CC=CC=C21)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.